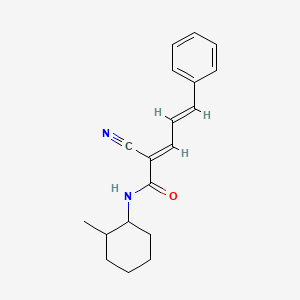
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of pentadienyl amides and has been shown to exhibit potent anti-tumor activity in various preclinical studies.
Mechanism of Action
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CDK substrates and leads to cell cycle arrest and apoptosis in cancer cells. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3), which plays a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to exhibit potent anti-tumor activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of GSK3, which plays a critical role in the regulation of the inflammatory response.
Advantages and Limitations for Lab Experiments
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied in preclinical models and has been shown to exhibit potent anti-tumor activity. However, its efficacy in clinical trials is still under investigation. The limitations of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide include its potential toxicity and off-target effects, which may limit its clinical utility.
Future Directions
There are several potential future directions for the development of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide and related compounds. These include the optimization of the synthesis method to achieve higher yields and purity, the development of more potent and selective CDK inhibitors, and the investigation of the potential therapeutic applications of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anti-tumor activity by inhibiting the activity of CDKs and other kinases. While its efficacy in clinical trials is still under investigation, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide represents a promising lead compound for the development of novel cancer therapeutics.
Synthesis Methods
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide involves the reaction of 2-methylcyclohexanone with aniline to form 2-methylcyclohexylaniline, which is then reacted with acrylonitrile to yield 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide. The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been reported in various research studies and has been optimized to achieve high yields and purity.
Scientific Research Applications
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical studies, including breast cancer, leukemia, and pancreatic cancer. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and play a critical role in cancer cell proliferation.
properties
IUPAC Name |
(2E,4E)-2-cyano-N-(2-methylcyclohexyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-13-18(15)21-19(22)17(14-20)12-7-11-16-9-3-2-4-10-16/h2-4,7,9-12,15,18H,5-6,8,13H2,1H3,(H,21,22)/b11-7+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCLZBPTYRQHO-RMXCOSCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)